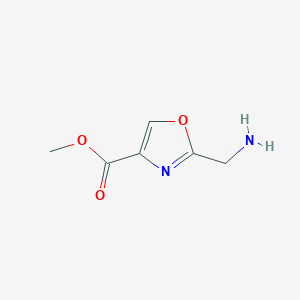

Methyl 2-(aminomethyl)oxazole-4-carboxylate

Description

Methyl 2-(aminomethyl)oxazole-4-carboxylate is an oxazole derivative featuring an aminomethyl (-CH2NH2) substituent at position 2 and a methyl ester (-COOCH3) at position 4. This compound is of interest in medicinal chemistry due to the reactive primary amine group, which enables further functionalization.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKWRNINWRUSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433688 | |

| Record name | 2-Aminomethyloxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612512-13-7 | |

| Record name | 2-Aminomethyloxazole-4-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The silver perchlorate (AgClO₄)-catalyzed alkylation represents a robust method for introducing aminomethyl groups to oxazole scaffolds. This approach exploits the Lewis acidity of AgClO₄ to activate halogenated precursors, facilitating nucleophilic substitution with primary amines. For methyl 2-(aminomethyl)oxazole-4-carboxylate, the reaction typically employs a brominated or chlorinated oxazole ester intermediate, which undergoes displacement with ammonia or ammonium derivatives.

The mechanism proceeds via a two-step pathway:

- Coordination of Ag⁺ to the halide , polarizing the carbon-halogen bond and enhancing electrophilicity.

- Nucleophilic attack by the amine , yielding the aminomethyl product while regenerating AgClO₄.

Key advantages include mild conditions (60°C in acetonitrile) and compatibility with diverse amines, though ammonia requires careful stoichiometric control to avoid over-alkylation.

Procedural Overview and Optimization

A representative protocol involves:

- Dissolving 0.72 mmol of 2-(halomethyl)oxazole-4-carboxylate and 1.5 equivalents of AgClO₄ in acetonitrile.

- Adding 5 equivalents of aqueous ammonia (or ammonium hydroxide) dropwise at 0°C.

- Stirring at 60°C for 6–48 hours, monitoring progress via TLC.

- Filtering through Celite to remove AgCl precipitates, followed by concentration and purification via column chromatography.

Critical Parameters :

- Solvent : Acetonitrile’s high dielectric constant stabilizes ionic intermediates.

- Temperature : Prolonged heating (>24 hours) improves yields but risks ester hydrolysis.

- Amine Source : Ammonium chloride paired with aqueous NaOH minimizes side reactions compared to gaseous NH₃.

Reported yields range from 45–68% for analogous compounds, though direct data for the target molecule remain scarce in public literature.

Urea Cyclization and Protection Strategy

Cyclization of α-Amino Ketone Precursors

This method constructs the oxazole ring de novo from linear precursors. Ethyl or methyl bromopyruvate reacts with urea under refluxing ethanol, forming a 2-aminooxazole intermediate via intramolecular cyclization. For this compound, the process adapts as follows:

- Condensation : Methyl bromopyruvate (1 equiv) and urea (1.2 equiv) in ethanol reflux for 12 hours.

- Cyclization : Spontaneous ring closure yields methyl 2-aminooxazole-4-carboxylate.

- Aminomethylation : Reductive amination with formaldehyde and H₂/Pd-C introduces the aminomethyl group.

Key Insight : The electron-withdrawing ester group at C4 directs cyclization regioselectivity, ensuring >90% formation of the 1,3-oxazole isomer.

Boc Protection and Deprotection

To prevent unwanted side reactions during functionalization, the amine is often protected:

- Treating the crude product with di-tert-butyl dicarbonate (Boc₂O) and DMAP in DMF at 40°C for 6 hours.

- Saponifying the methyl ester with 1N NaOH/MeOH to yield the carboxylic acid.

- Re-esterifying with methyl iodide/K₂CO₃ to restore the methyl ester.

This sequence achieves an overall yield of 32–40%, limited by the multi-step nature and intermediate purifications.

Flow Chemistry Approaches

Continuous-Flow Synthesis

Recent advancements employ microreactors to enhance reaction control and scalability. A representative flow system for this compound includes:

- Reactor 1 : Mixing methyl bromopyruvate and urea in ethanol at 100°C (residence time: 15 minutes).

- Reactor 2 : In-line amination with NH₃(aq) at 60°C (residence time: 30 minutes).

- Separator : Continuous extraction with dichloromethane removes inorganic salts.

Benefits :

Photocatalytic Modifications

Emerging techniques utilize visible-light photocatalysis to accelerate key steps. For example, Ru(bpy)₃²⁺ catalyzes the aminomethylation of 2-chloromethyloxazole esters under blue LED irradiation, reducing reaction times from 24 hours to 90 minutes.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| AgClO₄-Mediated Alkylation | 60°C, MeCN, 6–48 h | 45–68% | Broad amine compatibility | Silver waste, halogenated precursors |

| Urea Cyclization | Reflux, EtOH, 12 h | 32–40% | Atom-economic ring construction | Multi-step, low scalability |

| Flow Chemistry | 100°C, 15–30 min | 58% | High throughput, continuous processing | Equipment cost |

Reagent Cost Analysis :

- AgClO₄-mediated routes incur higher costs ($12.50/g AgClO₄ vs. $0.80/g urea).

- Flow systems reduce solvent use by 60% compared to batch.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group undergoes substitution with amines, alkoxides, and thiols. Silver perchlorate (AgClO₄) in acetonitrile catalyzes these reactions at 60°C, yielding secondary amines or ethers .

Example: Reaction with isopropylamine produces methyl 2-((isopropylamino)methyl)oxazole-4-carboxylate (2a ) in 66% yield .

Key Data:

| Substrate | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Ratio (2a :3a ) |

|---|---|---|---|---|---|---|

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | Isopropylamine | Acetonitrile | 60 | 7 | 66 | 33.3 |

Byproducts like amides (3 ) form with excess amine, requiring chromatographic separation .

Cyclooligomerization

Under basic conditions (1M NaOH in methanol at 70°C), the compound undergoes cyclooligomerization via hydrolysis of the methyl ester, followed by coupling with FDPP (1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate) to form macrocycles .

Example: Cyclooligomerization of 2a yields tetrameric macrocycle 19a after lyophilization and DMF-mediated coupling .

Singlet Oxygen (¹O₂) Photooxidation

The oxazole ring reacts with ¹O₂, forming degradation products like triamides and imides . Electron-donating groups (e.g., C-5 methyl) enhance reactivity:

-

Rate Constants:

Compound ¹O₂ Bimolecular Rate Constant (×10⁸ M⁻¹s⁻¹) 2-Methyloxazole (5 ) 5.7 2-Methyloxazole-4-carboxamide (6 ) 0.95

The carboxamide group reduces reactivity by 6-fold due to electron withdrawal .

Ester Hydrolysis

The methyl ester hydrolyzes under alkaline conditions to the carboxylic acid, enabling further coupling or cyclization .

Amide Formation

Reaction with activated carbonyl reagents (e.g., Boc anhydride) protects the amine group, as seen in methyl 2-((tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate .

Oxidative Bromination

Bromination at the methyl position (using BrCCl₃/DBU) generates bromomethyl intermediates for cross-coupling reactions .

Steric and Electronic Effects

Scientific Research Applications

Chemistry

Methyl 2-(aminomethyl)oxazole-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are crucial in drug development and materials science. The compound's ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) allows for the introduction of different functional groups, enhancing its utility in synthetic chemistry .

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand due to its structural similarity to biologically active molecules. Its aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the oxazole ring participates in π-π interactions. These interactions may modulate biological pathways, leading to various pharmacological effects .

Industry

In industrial applications, this compound can be employed in the synthesis of specialty chemicals and materials with specific properties. Its role as an intermediate in the production of pharmaceuticals and agrochemicals highlights its importance in commercial applications .

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of certain bacterial strains and interfere with biofilm formation. The specific biological activities of this compound require further investigation to fully understand its pharmacological potential.

Case Studies

- Antimicrobial Activity : In vitro tests demonstrated that derivatives of oxazole structures possess antimicrobial properties against various pathogens, including Staphylococcus aureus.

- Enzyme Inhibition : Compounds structurally related to this compound have shown promise as selective inhibitors for human carbonic anhydrases, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism by which methyl 2-(aminomethyl)oxazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a) Amino vs. BOC-Protected Amino Groups

- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)oxazole-4-carboxylate (CAS 182120-89-4): Molecular formula: C11H16N2O5 Molecular weight: 256.26 g/mol Purity: 98% (commercial availability) . The BOC group enhances stability during synthesis but requires deprotection to yield the free amine.

b) Hydroxybenzyl vs. Aminomethyl

- Macrooxazole D (methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate): Molecular formula: C14H14NO5 Molecular weight: 278.10 g/mol (HRMS data) UV maxima: 277 nm (MeOH) . The 4-hydroxybenzyl group introduces aromaticity and hydrogen-bonding capacity, differing from the aliphatic aminomethyl group.

c) Chloromethyl vs. Aminomethyl

- Methyl 2-(chloromethyl)oxazole-4-carboxylate: Molecular formula: C6H6ClNO3 Molecular weight: 175.57 g/mol The chloromethyl group offers electrophilic reactivity for nucleophilic substitution, unlike the nucleophilic amine .

Ester Variations at Position 4

a) Ethyl vs. Methyl Esters

- (S)-Ethyl 2-(2-methyl-1-(methylamino)propyl)oxazole-4-carboxylate hydrochloride: Molecular formula: C12H20N2O3 Molecular weight: 240.29 g/mol Ethyl esters generally exhibit increased lipophilicity compared to methyl esters, influencing bioavailability .

Heterocycle Variations

a) Isoxazole vs. Oxazole

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Calculated based on structural analysis.

Biological Activity

Methyl 2-(aminomethyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered oxazole ring with an aminomethyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 170.166 g/mol. The structural features contribute significantly to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the oxazole ring can engage in π-π interactions, modulating enzyme activity or receptor functions. These interactions can lead to various biological effects, including antimicrobial and antitumor activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Derivatives of this compound have shown significant activity against various bacteria and fungi.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, though further investigation is required to elucidate the mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

-

Antibacterial Activity :

Compound MIC (µg/ml) Inhibition Zone (mm) This compound 100 20 Ampicillin 3.28 30 -

Antifungal Activity :

Compound MIC (µg/ml) Target Organism This compound 50 Candida albicans Clotrimazole - Candida albicans - Antitumor Activity :

Synthesis Methods

Various synthetic routes have been developed for this compound, allowing for modifications that enhance its biological properties. These methods include:

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-(aminomethyl)oxazole-4-carboxylate?

Answer:

A key strategy involves substituting a reactive intermediate, such as methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS 208465-72-9), with an amine nucleophile. For example, the chloromethyl group at the 2-position can undergo nucleophilic substitution using ammonia or protected amines under basic conditions . Alternatively, cyclization reactions using bromopyruvate derivatives (e.g., ethyl bromopyruvate with NaHCO3 in THF at 65°C) can form the oxazole core, followed by functionalization of the side chain . Hydrogenation of nitrile precursors (e.g., reducing a nitrile group to an amine via catalytic hydrogenation) is another viable route, analogous to methods used for pyridine-based analogs .

Basic: How is the structural characterization of this compound typically performed?

Answer:

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. For instance, HRMS (ESI) data for similar oxazole derivatives show precise matches between calculated and observed [M+H]+ values (e.g., C21H34NO4Si: calc. 392.2257, found 392.2259) . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves substituent positions and stereochemistry. MS fragmentation patterns (e.g., m/z 350.16 and 393.23 in EI-MS) further corroborate structural assignments .

Advanced: What strategies optimize the yield of this compound during substitution reactions?

Answer:

Optimization involves solvent selection (e.g., THF or DCM for solubility), temperature control (e.g., 65°C for cyclization ), and protecting-group strategies. For example, tert-butoxycarbonyl (Boc) protection of the amine prevents undesired side reactions during synthesis . Purification via silica gel chromatography (e.g., n-hexane:EtOAC gradients) effectively isolates the target compound from byproducts . Monitoring reaction progress with TLC or LC-MS ensures minimal decomposition.

Advanced: How can researchers address contradictions in spectroscopic data for novel oxazole derivatives?

Answer:

Cross-validation using complementary techniques is essential. Discrepancies in HRMS (e.g., calc. 393.2330 vs. found 393.2334 ) may arise from isotopic variations or adduct formation, requiring repeated measurements under standardized conditions. Ambiguities in NMR assignments (e.g., overlapping proton signals) can be resolved with 2D experiments (COSY, HSQC) . X-ray crystallography provides definitive structural confirmation when crystalline samples are obtainable.

Advanced: What challenges arise in introducing the aminomethyl group at the 2-position of the oxazole ring?

Answer:

Steric hindrance near the oxazole ring can limit nucleophilic substitution efficiency. Mitigation strategies include:

- Using bulky leaving groups (e.g., chloro vs. bromo) to enhance reactivity .

- Employing microwave-assisted synthesis to accelerate reaction kinetics.

- Protecting the amine with Boc or Fmoc groups to prevent oxidation or side reactions during synthesis .

Challenges in purification (e.g., polar byproducts) are addressed via reverse-phase chromatography or recrystallization .

Basic: What analytical techniques confirm the purity of this compound?

Answer:

HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity, while elemental analysis verifies compositional integrity. Melting point determination (>98% purity typically correlates with sharp melting ranges) and -NMR integration (absence of extraneous peaks) further validate sample quality .

Advanced: How does the electronic nature of the oxazole ring influence reactivity in downstream applications?

Answer:

The electron-deficient oxazole core facilitates electrophilic substitutions at the 4- and 5-positions. The aminomethyl group at position 2 acts as a directing group, enabling regioselective functionalization (e.g., acylations or alkylations) . Computational studies (DFT calculations) predict charge distribution, guiding the design of derivatives for target interactions in drug discovery .

Advanced: What are the implications of conflicting HRMS data for structural assignments?

Answer:

Minor discrepancies (<5 ppm mass error) may arise from instrumental calibration or matrix effects. Systematic errors are minimized by internal calibration with reference standards. For example, a 0.0002 Da difference in [M+H]+ (calc. 392.2257 vs. found 392.2259 ) is within acceptable limits, but larger deviations (>10 ppm) warrant re-evaluation of synthetic pathways or potential isobaric contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.